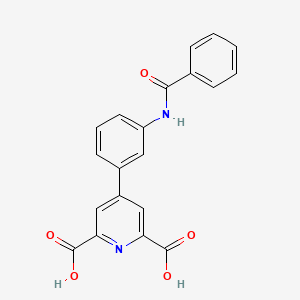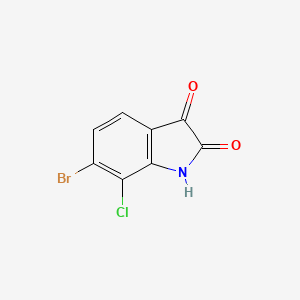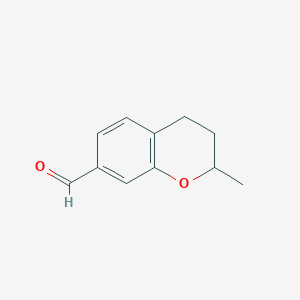
Ethyl(R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoatehcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a fluorinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylphenol and ethyl 3-bromopropanoate.
Formation of Intermediate: The first step involves the reaction of 4-fluoro-2-methylphenol with ethyl 3-bromopropanoate in the presence of a base, such as potassium carbonate, to form ethyl 3-(4-fluoro-2-methylphenoxy)propanoate.
Amination: The intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group, resulting in the formation of ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-3-(4-chloro-2-methylphenyl)propanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 3-amino-3-(4-fluoro-2-ethylphenyl)propanoate: Similar structure but with an ethyl group on the aromatic ring instead of a methyl group.
The uniqueness of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H16FNO2 |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
ethyl (3R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11H,3,7,14H2,1-2H3/t11-/m1/s1 |
InChI 键 |
TVRRLBXSOWJART-LLVKDONJSA-N |
手性 SMILES |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)C)N |
规范 SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)




![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)







